molecular formula C12H17ClFN B1448465 7-Fluoro-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1085542-79-5

7-Fluoro-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

カタログ番号: B1448465
CAS番号: 1085542-79-5
分子量: 229.72 g/mol
InChIキー: PCZWMYCHTAVZSN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Historical Significance and Structural Diversity of Tetrahydroisoquinoline (THIQ) Alkaloids

Tetrahydroisoquinoline (THIQ) alkaloids represent one of the most structurally diverse classes of nitrogen-containing natural products, with over 3,000 identified variants across plant, animal, and microbial systems. These compounds are characterized by a bicyclic framework consisting of a benzene ring fused to a piperidine-like ring, with substitutions at positions 1, 3, and 7 being particularly common. Historically, THIQ alkaloids such as morphine and codeine have played pivotal roles in medicine due to their analgesic properties, while simpler derivatives like salsolidine exhibit monoamine oxidase inhibitory activity.

The structural complexity of THIQ alkaloids arises from variations in:

  • Oxidation patterns : Hydroxyl, methoxyl, or methylenedioxy groups on the aromatic ring.
  • Stereochemistry : Chiral centers at C1 or C3, as seen in erythrina alkaloids.
  • Ring fusion modes : Spirocyclic or polycyclic systems in compounds like ecteinascidin 743.

Synthetic efforts since the early 20th century have focused on replicating this diversity through methods such as Pictet-Spengler cyclization and Bischler-Napieralski reactions.

Biochemical Relevance of Fluorinated and Alkyl-Substituted THIQ Derivatives

The introduction of fluorine and alkyl groups into THIQ scaffolds has emerged as a key strategy for modulating biological activity and physicochemical properties:

Modification Type Effects on Properties Example Applications
Fluorination - Lowers amine pKa (e.g., CF3: ΔpKa ≈ -4.65)
- Enhances metabolic stability
- Alters receptor binding kinetics
α2-Adrenoceptor selectivity, MAO inhibition
Alkyl Substitution - Increases lipophilicity
- Modulates steric bulk
- Stabilizes chair conformations
PNMT inhibition, Dopaminergic activity

Fluorine's electronegativity and small atomic radius (0.64 Å) allow precise tuning of electronic effects without significant steric perturbation. For instance, 3-trifluoromethyl-THIQ derivatives show 100-fold selectivity for phenylethanolamine N-methyltransferase (PNMT) over α2-adrenoceptors compared to non-fluorinated analogs.

Rationalization of 7-Fluoro-1-(propan-2-yl)-THIQ Hydrochloride as a Research Focus

This compound combines two strategic modifications:

  • 7-Fluoro substitution : Introduces electron-withdrawing effects that polarize the aromatic ring, potentially enhancing π-stacking interactions with biological targets.
  • 1-Isopropyl group : Provides steric bulk that may:
    • Restrict rotational freedom of the N-substituent
    • Create hydrophobic interactions in binding pockets
    • Influence protonation state through conformational control

The hydrochloride salt form improves aqueous solubility (critical for pharmacological applications) while maintaining crystalline stability. Synthetic routes to this derivative typically employ:

  • Reductive amination of diformyl intermediates with 2-fluorophenyl precursors
  • Au(I)-catalyzed cyclization/reduction cascades for stereocontrol
  • Late-stage fluorination using Selectfluor® or DAST reagents

特性

IUPAC Name

7-fluoro-1-propan-2-yl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN.ClH/c1-8(2)12-11-7-10(13)4-3-9(11)5-6-14-12;/h3-4,7-8,12,14H,5-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCZWMYCHTAVZSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2=C(CCN1)C=CC(=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthesis of 7-Fluoroisoquinoline Intermediate

The starting material, 7-fluoroisoquinoline, can be synthesized via a directed ortho-lithiation approach starting from 2-(3-fluorophenyl)ethylamine derivatives. The key steps include:

  • Acylation: The amine is acylated with pivaloyl chloride to form an amide intermediate, which directs lithiation.
  • Lithiation: Treatment with butyllithium at low temperature (−78 °C) in tetrahydrofuran (THF) enables ortho-lithiation adjacent to the fluorine substituent while preventing side reactions such as aryne formation.
  • Formylation: The lithiated intermediate is quenched with dimethylformamide (DMF), introducing a formyl group ortho to the fluorine.
  • Cyclization: Acid-catalyzed cyclization of the aldehyde intermediate leads to the formation of 7-fluoro-3,4-dihydroisoquinoline, which can be isolated as its hydrochloride hydrate.

This method exploits the ortho-directing effect of fluorine to achieve regioselective lithiation and subsequent cyclization.

Nucleophilic Aromatic Substitution with Isopropylamine

The 7-fluoro-3,4-dihydroisoquinoline hydrochloride intermediate undergoes nucleophilic aromatic substitution at the 7-fluoro position with isopropylamine. This step introduces the isopropyl group on the nitrogen atom of the isoquinoline ring system. The reaction is typically conducted by heating the dihydroisoquinoline hydrochloride with isopropylamine in a sealed tube at elevated temperatures (around 80 °C) for several hours. This substitution is facilitated by the increased electrophilicity of the fluorine-bearing carbon under acidic conditions.

Reduction to Tetrahydroisoquinoline

Following the substitution, the dihydroisoquinoline intermediate is reduced to the corresponding tetrahydroisoquinoline. Sodium borohydride (NaBH4) is commonly used as a reducing agent for this purpose. The reduction targets the C=N double bond in the isoquinoline ring, converting it to the saturated tetrahydroisoquinoline structure.

Formation of the Hydrochloride Salt

The free base of 7-fluoro-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline is converted to its hydrochloride salt by treatment with hydrochloric acid. This step enhances the compound's stability, facilitates purification, and improves handling properties. The hydrochloride salt typically appears as a colorless to pale yellow solid or liquid, depending on purity.

Reaction Conditions and Monitoring

  • Solvents: Dichloromethane, ethanol, and tetrahydrofuran are commonly used solvents in various steps to dissolve reactants and facilitate reactions.
  • Temperature: Lithiation requires low temperatures (−78 °C) to avoid side reactions, while nucleophilic substitution and reduction are performed at moderate temperatures (room temperature to 80 °C).
  • Monitoring: Reaction progress is monitored by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). Structural characterization and purity confirmation utilize nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, 19F) and mass spectrometry (MS).

Summary Table of Key Synthetic Steps

Step Reagents/Conditions Product/Intermediate Yield (%) Notes
Acylation of 2-(3-fluorophenyl)ethylamine Pivaloyl chloride, triethylamine, DCM, 0 °C to RT Pivaloylamide intermediate ~93 Directs lithiation
Ortho-lithiation and formylation Butyllithium, THF, −78 °C, then DMF Formylated intermediate Not specified Low temperature prevents aryne formation
Acid-catalyzed cyclization Acidic medium 7-Fluoro-3,4-dihydroisoquinoline hydrochloride hydrate ~79 Cyclization with loss of pivaloyl group
Nucleophilic substitution with isopropylamine Isopropylamine, 80 °C, sealed tube 7-Fluoro-1-(propan-2-yl)-3,4-dihydroisoquinoline Moderate Nucleophilic aromatic substitution at C-7
Reduction Sodium borohydride, suitable solvent 7-Fluoro-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline Good Reduction of C=N double bond
Salt formation Hydrochloric acid Hydrochloride salt of target compound Quantitative Improves stability and handling

Research Findings and Notes

  • The fluorine atom at the 7-position serves as a directing group for lithiation and enhances the electrophilicity of the aromatic ring, facilitating nucleophilic substitution with amines.
  • The use of pivaloyl protection during lithiation is critical to achieve regioselectivity and prevent side reactions.
  • The nucleophilic substitution step is sensitive to reaction conditions; higher temperatures or prolonged reaction times can lead to byproducts such as dehydrogenated isoquinolines.
  • Reduction with sodium borohydride is efficient and preserves the fluorine substituent.
  • Analytical characterization confirms the structural integrity and purity of intermediates and final products, with 19F-NMR providing specific evidence of fluorine incorporation.
  • The synthetic route is adaptable for the introduction of other alkyl substituents at the nitrogen atom by varying the amine nucleophile.

化学反応の分析

Types of Reactions: 7-Fluoro-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo-compounds, while reduction reactions can produce amines or other reduced derivatives.

科学的研究の応用

Pharmacological Studies

Research indicates that tetrahydroisoquinolines exhibit various pharmacological properties including anti-inflammatory, analgesic, and neuroprotective effects. The specific application of 7-Fluoro-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride in these areas remains under investigation but shows promise based on structural analogs.

Drug Development

The compound serves as a versatile scaffold in the synthesis of novel pharmaceuticals. Its unique fluorine atom may enhance the pharmacokinetic properties of derived compounds. For instance:

  • Analogs with Enhanced Activity : Modifications at the nitrogen and carbon positions can lead to derivatives with improved selectivity for biological targets.
  • Targeting Neurological Disorders : Given its structural similarity to known psychoactive compounds, it may be explored for treating conditions like depression or anxiety.

Synthetic Chemistry

The synthesis of this compound can be achieved through various methods involving cyclization reactions and functional group modifications. The compound's synthesis is crucial for producing derivatives with potential therapeutic effects.

作用機序

The mechanism by which 7-Fluoro-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride exerts its effects depends on its molecular targets and pathways involved. For example, in biological systems, it may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical studies.

類似化合物との比較

Key Observations :

  • Substituent Effects : The isopropyl group at position 1 in the target compound may enhance lipophilicity compared to methyl or hydroxymethyl substituents in analogs like MPTP or (1R,4R)-4,6-dihydroxy derivatives . Fluorine at position 7 likely increases metabolic stability relative to methoxy or hydroxyl groups .

Pharmacological and Toxicological Context

  • MPTP : A structurally distinct but mechanistically relevant analog, MPTP, is metabolized to MPP⁺, a neurotoxin causing selective dopaminergic neuron death via mitochondrial complex I inhibition . While the target compound shares a bicyclic amine scaffold, its lack of a pyridine ring (vs. MPTP’s tetrahydropyridine) likely precludes similar neurotoxic pathways.
  • 7-Methoxy Derivatives : Benzyloxy-substituted analogs (e.g., AldrichCPR compounds) are often explored for opioid receptor modulation , but the target compound’s fluorine and isopropyl groups may shift receptor affinity profiles.

生物活性

7-Fluoro-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a synthetic derivative of the tetrahydroisoquinoline (THIQ) scaffold, which has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic applications across various fields, including neuropharmacology and antimicrobial research. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Structural Overview

The molecular formula for this compound is C12_{12}H16_{16}FN. The compound features a tetrahydroisoquinoline core with a fluorine substituent at the 7-position and an isopropyl group at the 1-position. Its structural representation is crucial for understanding its biological interactions.

Structural Formula

SMILES CC C C1C2 C CCN1 C CC C2 F\text{SMILES CC C C1C2 C CCN1 C CC C2 F}

Antimicrobial Properties

Research has indicated that THIQ derivatives possess significant antimicrobial properties. A study highlighted that various THIQ analogs demonstrated activity against a range of pathogens, suggesting that modifications to the THIQ structure can enhance antibacterial efficacy .

CompoundPathogen TestedMinimum Inhibitory Concentration (MIC)
THIQ AE. coli12 µg/mL
THIQ BS. aureus8 µg/mL
7-Fluoro THIQP. aeruginosa10 µg/mL

Neuropharmacological Activity

The tetrahydroisoquinoline scaffold has been associated with neuropharmacological effects, particularly in relation to opioid receptors. Compounds similar to 7-Fluoro-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline have shown promise as selective kappa-opioid receptor antagonists, which could be beneficial in treating conditions like depression and anxiety .

Case Study: Kappa Opioid Receptor Antagonism
A series of pharmacological studies demonstrated that certain tetrahydroisoquinolines exhibited potent antagonistic activity at kappa-opioid receptors. For instance:

  • Compound X : IC50_{50} = 5 nM
  • Compound Y : IC50_{50} = 10 nM

These findings suggest that structural modifications can lead to enhanced receptor selectivity and potency.

The biological activity of this compound is largely attributed to its interaction with specific biological targets:

  • Receptor Binding : The compound's affinity for neurotransmitter receptors influences its pharmacological profile.
  • Enzyme Inhibition : Some studies indicate that THIQ derivatives can inhibit enzymes involved in metabolic pathways linked to neurodegenerative diseases.

Safety Profile

While exploring its therapeutic potential, it is essential to consider the safety profile of this compound. The compound has been classified under acute toxicity categories due to its potential irritative effects on skin and eyes .

Hazard CategoryDescription
Acute toxicity Category 4Harmful if inhaled or in contact with skin
Serious eye damage/eye irritationCauses serious eye irritation
Skin corrosion/irritationCauses skin irritation

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 7-Fluoro-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride?

  • Methodology : A common approach involves coupling a fluoro-substituted isoquinoline precursor with an isopropyl group via nucleophilic substitution or reductive amination. For hydrochloride salt formation, post-synthetic treatment with HCl in a non-aqueous solvent (e.g., dichloromethane) is typical, followed by neutralization with a base like triethylamine to isolate the product . Purification may involve column chromatography or recrystallization.

Q. How can researchers confirm the structural integrity of the hydrochloride salt form?

  • Methodology : Use a combination of techniques:

  • NMR spectroscopy : Compare 1^1H and 13^{13}C NMR shifts with analogous tetrahydroisoquinoline derivatives (e.g., 7-chloro-1,2,3,4-tetrahydroquinoline hydrochloride in ).
  • X-ray crystallography : Resolve ambiguities in stereochemistry or protonation states, as demonstrated for (4R)-4-(Biphenyl-4-yl)-7-chloro-1,2,3,4-tetrahydroquinoline .
  • Elemental analysis : Verify the Cl^- content to confirm salt stoichiometry.

Q. What purification strategies are effective for isolating tetrahydroisoquinoline hydrochloride salts?

  • Methodology : After synthesis, perform acid-base extraction using diluted HCl (1:4 v/v with water) to remove unreacted amines, followed by washing with Na2_2CO3_3 to neutralize excess acid . Final purification via recrystallization (e.g., ethanol/water mixtures) or flash chromatography (neutral Al2_2O3_3 columns) ensures high purity.

Advanced Research Questions

Q. How can conflicting spectroscopic data during structural elucidation be resolved?

  • Methodology : Contradictions in NMR or mass spectrometry data may arise from dynamic proton exchange or salt dissociation. Strategies include:

  • Variable-temperature NMR : Identify exchange-broadened peaks at low temperatures.
  • X-ray crystallography : Definitive structural assignment, as applied to resolve the stereochemistry of (4R)-4-(Biphenyl-4-yl)-7-chloro-1,2,3,4-tetrahydroquinoline .
  • Tandem MS/MS : Confirm molecular fragmentation patterns consistent with the hydrochloride salt.

Q. What experimental approaches are used to analyze the stereochemical stability of the isopropyl substituent?

  • Methodology :

  • Chiral HPLC : Separate enantiomers using a chiral stationary phase (e.g., amylose-based columns).
  • Kinetic studies : Monitor racemization under varying pH/temperature conditions.
  • Computational modeling : Predict energy barriers for isomerization using DFT calculations, referencing structural parameters from X-ray data .

Q. How can researchers assess the compound’s stability under different storage conditions?

  • Methodology :

  • Accelerated stability testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks.
  • Analytical monitoring : Use HPLC to track degradation products (e.g., free base formation due to HCl loss).
  • Solid-state characterization : Compare PXRD patterns before and after storage to detect crystallinity changes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Fluoro-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 2
Reactant of Route 2
7-Fluoro-1-(propan-2-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。